![molecular formula C24H26N4O3S B2731847 N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide CAS No. 1112301-13-9](/img/structure/B2731847.png)
N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide
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Overview
Description
This compound is a derivative of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel derivatives . The synthesis process involved the design and creation of these derivatives, which were then evaluated for their anti-tubercular activity .Molecular Structure Analysis
The structure of the compound was characterized by 1H NMR, 13C NMR, MS and FT-IR spectra . Single crystals of the compound were grown in acetonitrile and the structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
The compound was part of a series that was tested for anti-tubercular activity . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .Scientific Research Applications
Metabolic Pathways and Clinical Evaluation
L-735,524, a compound structurally related to the query compound, is a potent HIV-1 protease inhibitor undergoing clinical evaluation. Initial studies in non-infected male volunteers identified seven significant metabolites in human urine, highlighting major metabolic pathways including glucuronidation, N-oxidation, and hydroxylation processes. This research underscores the compound's metabolism and potential therapeutic applications in HIV treatment (Balani et al., 1995).
Synthesis and Biological Activity
A series of compounds bearing structural similarity, specifically N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones, were synthesized and characterized. These compounds exhibited promising antimicrobial activities against bacterial and fungal strains and showed significant analgesic and antipyretic profiles, suggesting their potential for developing new therapeutic agents (Aridoss et al., 2009).
Antiplatelet Aggregation Activity
Novel carbamoylpyridine and carbamoylpiperidine analogues containing a nipecotic acid scaffold were designed and synthesized, demonstrating significant antiplatelet aggregating activity. This study illustrates the potential of these compounds in preventing thrombotic diseases (Youssef et al., 2011).
Anticonvulsant Properties
Mannich bases of N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones were synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in models of seizures, indicating their potential application in treating epilepsy (Obniska et al., 2010).
CGRP Receptor Inhibition
Research on (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a CGRP receptor antagonist, developed a convergent, stereoselective synthesis. This compound shows potential as a therapeutic agent for conditions mediated by the CGRP receptor, such as migraine (Cann et al., 2012).
Future Directions
The future directions for this compound could involve further development and testing. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that the compound could be further optimized and tested for its anti-tubercular activity.
properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-5-15-7-9-16(10-8-15)25-20(29)14-32-24-26-21-18-13-17(31-4)11-12-19(18)27(3)22(21)23(30)28(24)6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDEEOZQPCVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
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